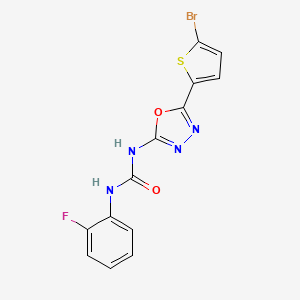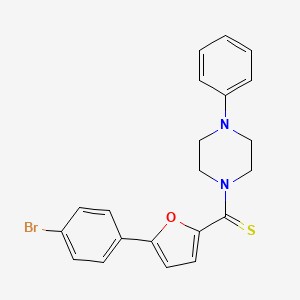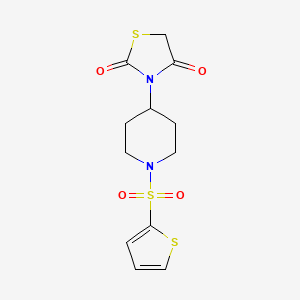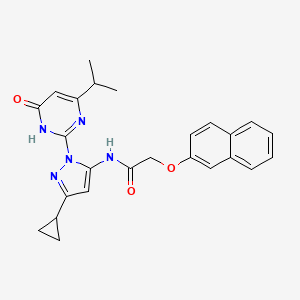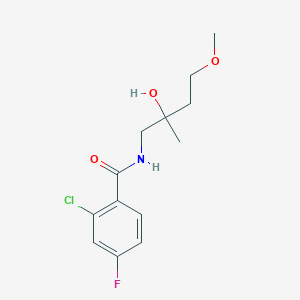
2-chloro-4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative . Benzamides are a class of compounds containing a benzoyl group attached to an amide group .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds such as 2-Fluoro-4-methoxybenzaldehyde can be prepared from 4-bromo-3-fluoroanisole .Applications De Recherche Scientifique
Structure-Activity Relationship in Hypoglycemic Agents
Research on benzamide derivatives, such as repaglinide, highlights the exploration of structure-activity relationships among hypoglycemic agents. The studies investigate modifications to the benzamide structure to enhance hypoglycemic activity, providing insights into the design of therapeutic agents for diabetes management. Such research underscores the potential of benzamide derivatives in developing medications targeting metabolic disorders (Grell et al., 1998).
Imaging Agents in Cancer Research
Benzamide analogues have been synthesized and evaluated for their suitability as imaging agents for positron emission tomography (PET), specifically targeting the sigma2 receptor status of solid tumors. This application is crucial for non-invasive cancer diagnosis and monitoring, showcasing the role of fluorine-containing benzamide derivatives in medical imaging (Tu et al., 2007).
Neuroleptic Activity
Investigations into benzamide derivatives also extend to their neuroleptic (antipsychotic) potential. Specific modifications to the benzamide structure have been shown to enhance activity against stereotypic behavior in animal models, suggesting applications in the treatment of psychosis and related disorders (Iwanami et al., 1981).
Antimicrobial and Antibiofilm Properties
The synthesis and evaluation of thiourea derivatives of benzamides have demonstrated significant antimicrobial and antibiofilm activities against various pathogens. This research indicates the potential of benzamide derivatives in developing new antimicrobial agents with specific efficacy against biofilm-forming bacteria, which are notoriously difficult to treat (Limban et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
It’s known that such compounds typically interact with their targets through various chemical reactions, such as free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving enzymes like phosphodiesterase .
Pharmacokinetics
Similar compounds are known to have various adme properties that affect their bioavailability .
Result of Action
Similar compounds have been known to have various effects, such as inhibitory activity on specific enzymes .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can affect the action of similar compounds .
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO3/c1-13(18,5-6-19-2)8-16-12(17)10-4-3-9(15)7-11(10)14/h3-4,7,18H,5-6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKFWDIOUYFUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=C(C=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
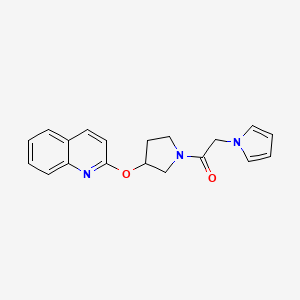
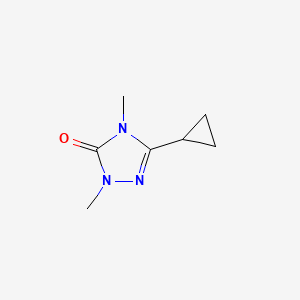

![1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2966761.png)

![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2966769.png)
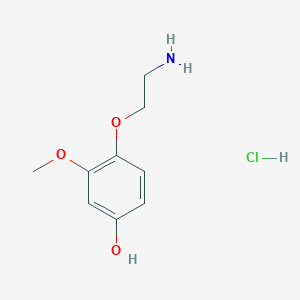
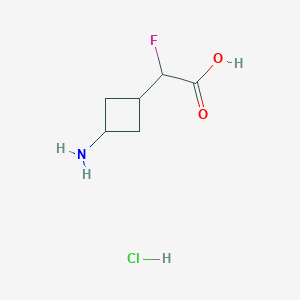
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966773.png)

